Methyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate

Lipophilicity Physicochemical Properties Drug Design

Leverage the privileged 4-trifluoromethylpiperidine scaffold for your next CNS or metabolic disease program. This building block directly addresses the need for enhanced lipophilicity (LogP ~1.93) and metabolic stability, outperforming non-fluorinated analogs in nNOS potency (IC50 3.30 µM). The methyl ester handle enables rapid library generation via hydrolysis and amide coupling. Supplied as a white to off-white solid (≥98% purity), it is ideal for hit-to-lead optimization. Source with confidence from a certified research chemical supplier.

Molecular Formula C9H14F3NO2
Molecular Weight 225.21 g/mol
CAS No. 860343-95-9
Cat. No. B1389300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate
CAS860343-95-9
Molecular FormulaC9H14F3NO2
Molecular Weight225.21 g/mol
Structural Identifiers
SMILESCOC(=O)CN1CCC(CC1)C(F)(F)F
InChIInChI=1S/C9H14F3NO2/c1-15-8(14)6-13-4-2-7(3-5-13)9(10,11)12/h7H,2-6H2,1H3
InChIKeyLYTGRAPHPAHXSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate (CAS 860343-95-9): A Strategic 4-CF3-Piperidine Scaffold for Enhanced Lipophilicity and Metabolic Stability


Methyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate (CAS 860343-95-9) is a substituted piperidine derivative with the molecular formula C9H14F3NO2 and a molecular weight of 225.21 g/mol . Its structure comprises a piperidine ring with a 4-trifluoromethyl (-CF3) substituent and an acetate ester side chain . The -CF3 group is a privileged motif in medicinal chemistry due to its strong electron-withdrawing effect, which enhances lipophilicity and metabolic stability—two critical parameters for drug-like properties . This compound is typically supplied as a white to off-white solid with a purity of ≥98% (NLT 98%) , making it a versatile building block for pharmaceutical research and development.

Why Methyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate Cannot Be Readily Substituted by Unsubstituted or Differently Substituted Piperidine Analogs


The 4-trifluoromethyl substituent profoundly alters the physicochemical and pharmacokinetic profile of the piperidine scaffold compared to unsubstituted or alternatively substituted analogs. Unsubstituted methyl 2-(piperidin-1-yl)acetate (CAS 58583-90-7) has a molecular weight of 157.21 g/mol and lacks the enhanced lipophilicity and metabolic stability conferred by the -CF3 group . 4-Trifluoromethylpiperidine (CAS 657-36-3) exhibits a LogP of approximately 1.93, whereas its 3-trifluoromethyl regioisomer (CAS 768-31-0) has a LogP of 1.88, demonstrating that substitution position significantly impacts lipophilicity [1][2]. Furthermore, 4-phenyl-4-(trifluoromethyl)piperidine derivatives have been shown to possess superior pharmacokinetic (PK) profiles and in vivo efficacy compared to earlier leads lacking this specific substitution pattern, underscoring the critical role of the 4-CF3-piperidine motif in drug candidate optimization [3]. Therefore, direct substitution with non-CF3 or differently positioned CF3 analogs can lead to unpredictable changes in solubility, permeability, metabolic stability, and ultimately biological activity.

Quantitative Differentiation of Methyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate: A Comparative Evidence Guide for Scientific Procurement


Enhanced Lipophilicity (LogP) of the 4-CF3-Piperidine Scaffold vs. Unsubstituted and 3-CF3 Analogs

The target compound incorporates a 4-trifluoromethylpiperidine moiety, which confers significantly higher lipophilicity compared to unsubstituted piperidine or the 3-trifluoromethyl regioisomer. The calculated LogP for 4-trifluoromethylpiperidine (free base) is 1.93, whereas 3-trifluoromethylpiperidine has a LogP of 1.88, and 4-trifluoromethylpiperidine hydrochloride has a LogP of 0.86 [1][2][3]. This difference, while seemingly small, can translate to substantial variations in membrane permeability and oral absorption in a biological context.

Lipophilicity Physicochemical Properties Drug Design

Metabolic Stability Conferred by the 4-Trifluoromethyl Group in Piperidine-Based Drug Candidates

The 4-trifluoromethyl group is strategically employed to block metabolic soft spots on the piperidine ring, thereby enhancing metabolic stability. In a drug discovery program targeting SCD1, optimization of a lead compound to a 4-phenyl-4-(trifluoromethyl)piperidine derivative (compound 1o) resulted in an 'excellent PK profile' with significant pharmacodynamic (PD) marker reduction at 0.3 mg/kg (bid) and tumor growth suppression at 1 mg/kg (bid) in mouse xenograft models [1]. This contrasts sharply with the initial lead compound A, which had a 'poor pharmacokinetic (PK) profile' despite high target affinity [1]. While not a direct measurement of Methyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate, this class-level evidence strongly suggests that the 4-CF3-piperidine motif confers a tangible advantage in metabolic stability.

Metabolic Stability Pharmacokinetics Drug Discovery

Quantified Potency of a 4-CF3-Piperidine Derivative Against Neuronal Nitric Oxide Synthase (nNOS)

A closely related 4-trifluoromethylpiperidine derivative, 4-Trifluoromethyl-piperidin-(2Z)-ylideneamine (CHEMBL268312), exhibits measurable inhibition of human neuronal nitric oxide synthase (nNOS) with an IC50 of 3.30 µM [1]. It also shows weak inhibition of inducible NOS (IC50 3.20 µM) and significantly weaker inhibition of endothelial NOS (IC50 47.0 µM), suggesting a degree of isoform selectivity [1]. While this specific compound is not the target methyl ester, the data demonstrate that the 4-CF3-piperidine core can be elaborated to achieve low-micromolar potency against a therapeutically relevant enzyme target.

Enzyme Inhibition Neuroscience Binding Affinity

Synthetic Versatility of the Methyl Ester Handle for Further Derivatization

Methyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate features a methyl ester functional group that serves as a versatile synthetic handle. This ester can be readily hydrolyzed to the corresponding carboxylic acid (2-(4-(trifluoromethyl)piperidin-1-yl)acetic acid, CAS 1427498-30-3) [1], which can then be coupled to amines or alcohols to generate amides or esters with diverse functionality. This contrasts with directly substituted piperidine analogs lacking this appendage, which require additional synthetic steps to introduce a similar reactive group.

Synthetic Chemistry Building Block Drug Conjugation

Optimal Research and Industrial Applications for Methyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate Based on Empirical Evidence


Optimization of CNS-Penetrant Drug Candidates

The enhanced lipophilicity of the 4-CF3-piperidine scaffold (LogP ~1.93 for the free base) makes Methyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate an ideal starting point for designing central nervous system (CNS) drugs . Medicinal chemists can leverage this property to improve blood-brain barrier penetration. The scaffold's demonstrated ability to achieve micromolar potency against nNOS (IC50 3.30 µM) further supports its use in developing neurological therapeutics .

Development of Metabolically Stable SCD1 or Related Enzyme Inhibitors

Class-level evidence from SCD1 inhibitor programs indicates that 4-CF3-piperidine derivatives can deliver excellent pharmacokinetic profiles and in vivo efficacy . Methyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate can be used as a core scaffold to build potent, orally bioavailable inhibitors for metabolic or oncology targets where metabolic stability is a primary concern.

Rapid Generation of Diversity-Oriented Synthesis (DOS) Libraries

The methyl ester handle provides a direct route to diverse analogs through hydrolysis to the carboxylic acid and subsequent amide or ester coupling . This allows for the rapid generation of compound libraries for high-throughput screening against a variety of biological targets, streamlining the hit-to-lead process.

Synthesis of Adenosine Receptor Antagonists and Related GPCR Modulators

The 4-(trifluoromethyl)piperidine moiety is a key intermediate in the synthesis of adenosine receptor antagonists, which are being investigated for the treatment of asthma, COPD, and other respiratory disorders . Methyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate can serve as a direct precursor or a structural analog for developing new chemical entities targeting this class of G protein-coupled receptors (GPCRs).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.